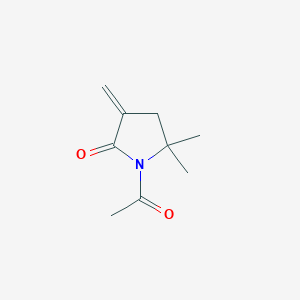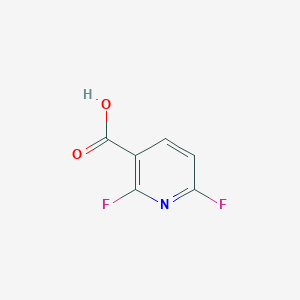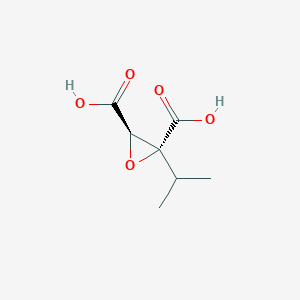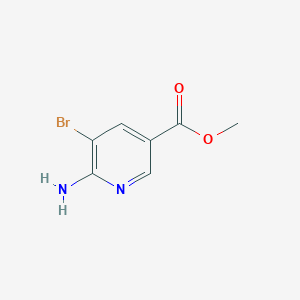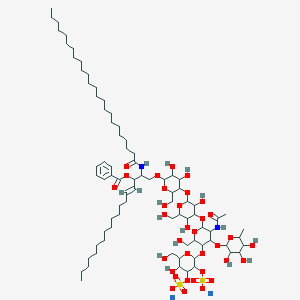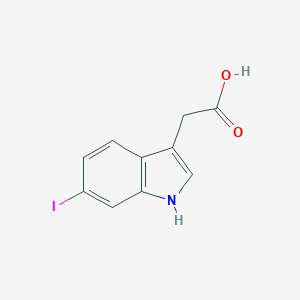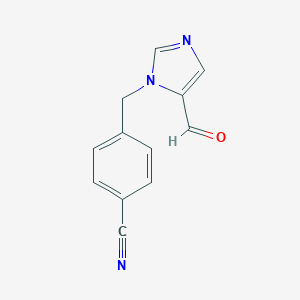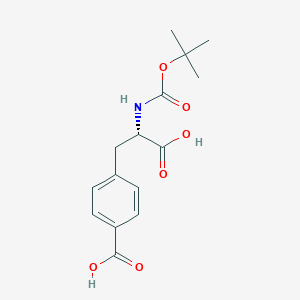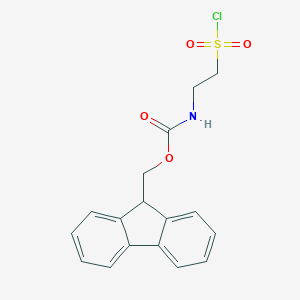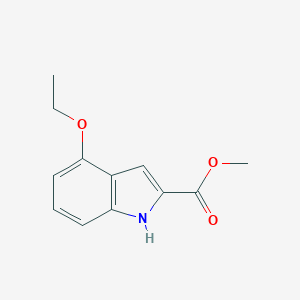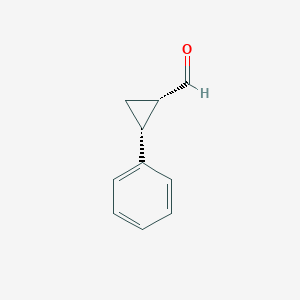
(1S,2R)-2-Phenylcyclopropane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-2-Phenylcyclopropane-1-carbaldehyde, also known as (R)-(+)-2-phenylcyclopropanecarboxaldehyde, is an important chiral intermediate in organic synthesis. It is widely used in the pharmaceutical and fine chemical industries for the production of various chiral compounds.
Mechanism of Action
The mechanism of action of (1S,2R)-2-Phenylcyclopropane-1-carbaldehyde is not well understood. However, it is believed that it acts as a chiral auxiliary in the synthesis of various chiral compounds. It can also act as a ligand in asymmetric catalysis.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (1S,2R)-2-Phenylcyclopropane-1-carbaldehyde. However, it is known to be non-toxic and non-carcinogenic.
Advantages and Limitations for Lab Experiments
The advantages of using (1S,2R)-2-Phenylcyclopropane-1-carbaldehyde in lab experiments are its high enantioselectivity and easy availability. However, its limitations are its high cost and low stability.
Future Directions
There are several future directions for the research on (1S,2R)-2-Phenylcyclopropane-1-carbaldehyde. One of the future directions is the development of new synthetic methods for the production of (1S,2R)-2-Phenylcyclopropane-1-carbaldehyde. Another future direction is the development of new applications for (1S,2R)-2-Phenylcyclopropane-1-carbaldehyde in the synthesis of chiral compounds and natural products. Additionally, the study of the mechanism of action of (1S,2R)-2-Phenylcyclopropane-1-carbaldehyde can lead to the development of new asymmetric catalytic systems.
Synthesis Methods
(1S,2R)-2-Phenylcyclopropane-1-carbaldehyde can be synthesized by several methods. One of the most commonly used methods is the asymmetric synthesis method. In this method, (1S,2R)-2-Phenylcyclopropane-1-carbaldehyde is obtained by the reaction of (S)-2-phenylcyclopropanecarboxylic acid with a reducing agent such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
(1S,2R)-2-Phenylcyclopropane-1-carbaldehyde has been extensively used in scientific research. It is used as a chiral building block in the synthesis of various chiral compounds such as chiral amino acids, chiral alcohols, and chiral amines. It is also used as a key intermediate in the synthesis of various natural products and pharmaceuticals.
properties
CAS RN |
186183-64-2 |
|---|---|
Molecular Formula |
C10H10O |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
(1S,2R)-2-phenylcyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C10H10O/c11-7-9-6-10(9)8-4-2-1-3-5-8/h1-5,7,9-10H,6H2/t9-,10+/m1/s1 |
InChI Key |
TYJRXMZXDBSURR-ZJUUUORDSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]1C2=CC=CC=C2)C=O |
SMILES |
C1C(C1C2=CC=CC=C2)C=O |
Canonical SMILES |
C1C(C1C2=CC=CC=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




